多潘立酮马来酸盐

描述

Domperidone Maleate is a medicine that increases the movements or contractions of the stomach and bowel. It is also used to treat nausea and vomiting caused by other drugs used to treat Parkinson’s Disease . Domperidone Maleate is a specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as an antiemetic and tool in the study of dopaminergic mechanisms .

Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives (intermediates 1 and 2). Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization .Molecular Structure Analysis

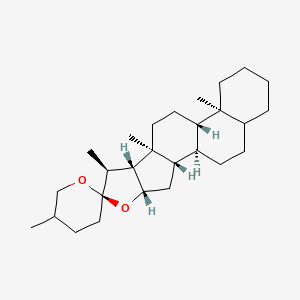

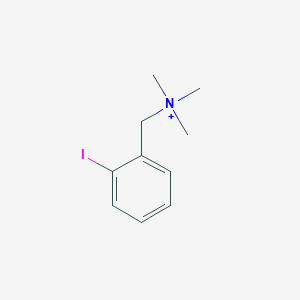

The molecular formula of Domperidone Maleate is C26H28ClN5O6 . The average mass is 541.983 Da and the monoisotopic mass is 541.172791 Da .Chemical Reactions Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives. The synthetic routes involve cyclization, coupling, reduction, and halogenation processes . The reaction processes are complex and require careful control of conditions to ensure selectivity and avoid the production of di-substituted by-products .Physical And Chemical Properties Analysis

Domperidone Maleate occurs as a white or almost white powder that exhibits polymorphism. It is very slightly soluble in water or alcohol .科学研究应用

Enhancing Oral Bioavailability

Domperidone Maleate is a lipophilic agent with weak water solubility, classified as a Biopharmaceutical Classification System Class II substance . A novel approach to improve its water solubility and, ultimately, bioavailability is the use of Self-Emulsifying Drug Delivery Systems (SEDDS). These systems can significantly increase the permeability and absorption of the drug in the gastrointestinal tract .

Gastrointestinal Motility Regulation

As a potent peripheral dopamine receptor antagonist, Domperidone Maleate acts as a prokinetic agent. It regulates the motility of gastric and small intestinal smooth muscle, which is beneficial for conditions like gastroparesis where the stomach empties too slowly .

Antiemetic Activity

Domperidone Maleate has antiemetic properties due to the blockade of dopamine receptors in the chemoreceptor trigger zone. This makes it effective in treating nausea and vomiting, especially when other treatments are not suitable or have failed .

Lactation Promotion

One of the unique applications of Domperidone Maleate is its ability to promote lactation (breast milk production) by the release of prolactin. It is often prescribed for this off-label use when other methods to increase milk supply have not been successful .

Formulation into Various Drug Delivery Systems

Due to its versatile nature, Domperidone Maleate can be formulated into different drug delivery systems such as suspensions, tablets, or suppositories. This flexibility allows it to be tailored to the specific needs of patients, including those requiring long-term oral administration .

Permeability Enhancement Strategies

Research has explored various strategies to enhance the permeability of Domperidone Maleate. These include the use of cyclodextrins, nanoparticles, solid dispersions, and permeation enhancers. Such strategies aim to overcome the solubility challenges and improve the drug’s efficacy .

Synthetic Methodologies

Understanding the synthetic methodologies of Domperidone Maleate is crucial for developing new strategies for its preparation. The drug can be synthesized from the coupling reaction of two benzimidazolone derivatives, which provides insights into the development of drugs with similar structures .

Clinical Trials and Safety Evaluations

Domperidone Maleate undergoes rigorous clinical trials and safety evaluations to ensure its efficacy and minimize adverse effects. Its inability to penetrate the blood-brain barrier prevents neurological symptoms, differentiating it from similar drugs .

作用机制

Target of Action

Domperidone Maleate primarily targets dopamine receptors in the gut . These receptors play a crucial role in regulating the movement and contractions of the muscles in the stomach and intestines .

Mode of Action

Domperidone Maleate works by blocking dopamine receptors in the gut . This blocking action results in an increase in the movement or contractions of the muscles in the stomach and intestines . It also acts on the chemoreceptor trigger zone in the brain, which is involved in nausea and vomiting .

Biochemical Pathways

The primary biochemical pathway affected by Domperidone Maleate is the dopaminergic pathway . By blocking dopamine receptors, Domperidone Maleate speeds up gastrointestinal peristalsis and causes prolactin release . This results in increased gastric motility and peristalsis, enhanced gastroduodenal coordination, and consequently facilitates gastric emptying and decreases small bowel transit time .

Pharmacokinetics

Domperidone Maleate is rapidly absorbed after oral administration, with peak plasma concentrations occurring at approximately 1 hour after dosing . The bioavailability of Domperidone Maleate is around 13-17% when taken orally . It is metabolized in the liver and intestines (first-pass) and all its metabolites are inactive . The elimination half-life of Domperidone Maleate is 7-9 hours , and it is excreted in feces (66%) and urine (32%) .

Result of Action

The action of Domperidone Maleate results in increased movement or contractions of the muscles in the stomach and intestines, leading to faster and easier movement of food through the digestive tract . It also acts on the chemoreceptor trigger zone in the brain, reducing feelings of nausea and vomiting .

安全和危害

Domperidone can cause serious side effects. Stop taking domperidone and see your doctor or go to a hospital straightaway if you get swelling of the hands, feet, ankles, face, lips or throat which may cause difficulty in swallowing or breathing. You may also notice an itchy, lumpy rash (hives) or nettle rash (urticaria) . Domperidone may cause an increased risk of heart rhythm disorder and cardiac arrest .

属性

IUPAC Name |

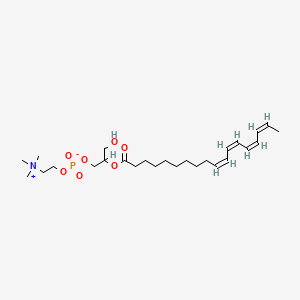

(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUUYDZHCOULIO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57808-66-9 (Parent), 110-16-7 (Parent) | |

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901019221 | |

| Record name | Domperidone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83898-65-1, 99497-03-7 | |

| Record name | Domperidone maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99497-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domperidone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMPERIDONE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Domperidone Maleate exert its antiemetic effect?

A1: Domperidone Maleate is a dopamine receptor (D2) antagonist. It primarily acts on dopamine receptors located in the chemoreceptor trigger zone of the brain and in the gastrointestinal tract. [, ] By blocking these receptors, Domperidone Maleate prevents dopamine-induced nausea and vomiting. []

Q2: Does Domperidone Maleate affect gastric motility?

A2: Yes, Domperidone Maleate exhibits prokinetic properties by blocking peripheral dopamine receptors. [] It enhances gastric emptying and reduces small bowel transit time. []

Q3: What is the molecular formula and weight of Domperidone Maleate?

A3: The molecular formula of Domperidone Maleate is C22H24ClN5O2 · C4H4O4. Its molecular weight is 541.99 g/mol. []

Q4: How can the dissolution rate of Domperidone Maleate be improved?

A4: Various approaches have been investigated to enhance the dissolution rate of Domperidone Maleate. One strategy is the formation of solid dispersions with polymers like polyethylene glycol (PEG) 6000 and PVP K25. This approach, particularly using the solvent evaporation method, has shown significant improvement in dissolution, potentially due to reduced drug crystallinity. [] Another approach is complexation with hydroxypropyl β-cyclodextrin (HPβCD), both with and without hydrophilic polymers like PVP, HPMC, and PEG. []

Q5: Can Domperidone Maleate be formulated into a transdermal drug delivery system?

A5: Yes, research has explored the development of transdermal patches for Domperidone Maleate. Matrix-type patches using blends of polymers like PVP and EC have shown promising results. [] The concentration of hydrophilic polymers like PVP has been shown to influence drug release from these patches. []

Q6: What types of sustained-release formulations have been investigated for Domperidone Maleate?

A6: Researchers have investigated floating drug delivery systems (FDDS) for sustained-release of Domperidone Maleate. [, ] These formulations use polymers like HPMC, xanthan gum, and sodium alginate, along with gas-generating agents like sodium bicarbonate. [, , ] The concentration and viscosity of the polymers influence the drug release profile. []

Q7: How does the bioavailability of Domperidone Maleate vary with different routes of administration?

A7: Oral administration of Domperidone Maleate results in low bioavailability due to extensive first-pass metabolism in the liver. [] Transdermal drug delivery systems have been explored to bypass the first-pass effect and potentially increase bioavailability. [, ]

Q8: What is the impact of antacids on Domperidone Maleate pharmacokinetics?

A8: Co-administration of antacids (famotidine and Cascara, bismuth subnitrate and magnesium carbonate) with Domperidone Maleate has been shown to delay absorption. [] While the area under the curve (AUC) showed an insignificant increase, the time to reach maximum concentration (Tmax) was significantly prolonged. []

Q9: Has the absolute bioavailability of micronized Domperidone Maleate been investigated?

A9: Yes, studies in dogs have assessed the absolute bioavailability of micronized Domperidone Maleate. The results indicated a bioavailability of 40.43%, suggesting potential improvements over conventional formulations. []

Q10: What is the influence of HPβCD and hydrophilic polymers on the solubility of Domperidone Maleate?

A10: Complexation with HPβCD significantly enhances the solubility of Domperidone Maleate. [] The addition of hydrophilic polymers like PVP, HPMC, and PEG further improves the complexation and solubilizing efficiencies of HPβCD. [] This enhancement is attributed to stronger drug amorphization and entrapment within the HPβCD complex. []

Q11: What analytical techniques are commonly employed for the quantification of Domperidone Maleate?

A11: Several analytical methods have been developed and validated for the quantification of Domperidone Maleate. These methods include:

- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for quantifying Domperidone Maleate in plasma [] and pharmaceutical formulations. [, ]

- High-Performance Thin-Layer Chromatography (HPTLC): This method provides a rapid and cost-effective approach for simultaneous quantification of Domperidone Maleate with other drugs in formulations. [, , ]

- UV-Spectrophotometry: This technique, particularly when combined with derivative spectroscopy or chemometric methods like PLS and PCR, is utilized for its simplicity and cost-effectiveness in analyzing Domperidone Maleate in pharmaceutical formulations. [, , , , ]

Q12: Has the efficacy of Domperidone Maleate in treating functional dyspepsia been evaluated?

A12: Yes, clinical trials have assessed the efficacy and safety of Domperidone Maleate in patients with functional dyspepsia. The results demonstrate that Domperidone Maleate effectively alleviates symptoms such as early satiety, epigastric fullness, nausea, vomiting, and epigastric pain. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)

![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)